molecular formula C12H18O2 B8762540 (4-Tert-butyl-3-methoxyphenyl)methanol

(4-Tert-butyl-3-methoxyphenyl)methanol

Cat. No.: B8762540
M. Wt: 194.27 g/mol
InChI Key: QINKAJCTBATLOR-UHFFFAOYSA-N
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Description

(4-Tert-butyl-3-methoxyphenyl)methanol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-3-methoxyphenyl)methanol typically involves the reaction of 4-tert-butyl-3-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-tert-Butyl-3-methoxybenzaldehyde or 4-tert-Butyl-3-methoxybenzoic acid.

    Reduction: 4-tert-Butyl-3-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Tert-butyl-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxy and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    4-tert-Butyl-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-tert-Butyl-3-methoxyphenylmethane: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness

(4-Tert-butyl-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the methoxy and tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-tert-butyl-3-methoxyphenyl)methanol

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3

InChI Key

QINKAJCTBATLOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation of 26—To a solution of 4-tert-butyl-3-methoxy-benzoic acid (3 g, 14.4 mmol, CASRN 79822-46-1) and THF (60 mL) cooled to 0° C. was added a solution of LiAlH4 in THF (29 mL, 28.8 mmol, 1M THF solution). The reaction was stirred overnight at RT then quenched by dropwise addition of aqueous THF (1.1 mL of water in 10 mL of THF) followed by 1.1 mL of 15% NaOH and then 3.3 mL of water. The reaction was stirred for 1 h then solid Na2SO4 was added and the resulting suspension stirred overnight, filtered through a pad of CELITE, and evaporated to afford 2.8 g of 4-tert-butyl-3-methoxy-benzyl alcohol.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

step a—To a solution of 4-tert-butyl-3-methoxybenzoic acid (3.00 g, 14.40 mmol, CASRN 79822-46-1) in THF (60 mL) cooled to 5° C. was added dropwise a solution of BH3-Me2S (2.0M in THF, 16.60 mL, 33.10 mmol). The reaction was allowed to stir for 24 h at RT then cooled to −50° C. and quenched by dropwise addition of MeOH (20 mL). The reaction mixture was warmed to RT and concentrated in vacuo. The residue was taken up in MeOH (3×20 mL) and concentrated in vacuo. The final residue partitioned between EtOAc and sat'd. aq. NaHCO3. The organic layer was washed with water, brine, dried (MgSO4), filtered and concentrated to afford 2.64 g (95%) of (4-tert-Butyl-3-methoxy-phenyl)-methanol (345) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-Me2S
Quantity
16.6 mL
Type
reactant
Reaction Step Two

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